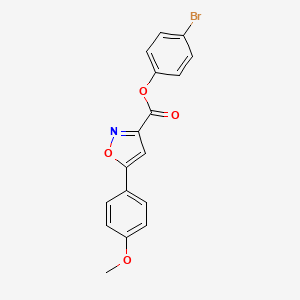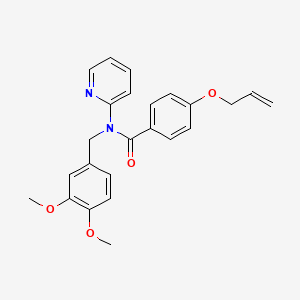![molecular formula C17H18N2O B11344215 2-[(4-ethylphenoxy)methyl]-5-methyl-1H-benzimidazole](/img/structure/B11344215.png)
2-[(4-ethylphenoxy)methyl]-5-methyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Ethylphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole is an organic compound with a complex structure that includes both benzodiazole and phenoxy groups
Preparation Methods
The synthesis of 2-[(4-ethylphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole typically involves the reaction of 4-ethylphenol with a suitable benzodiazole precursor. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[(4-Ethylphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzodiazole or phenoxy moieties are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(4-Ethylphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings and resins.
Mechanism of Action
The mechanism of action of 2-[(4-ethylphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit key enzymes involved in cell wall synthesis . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-[(4-Ethylphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole can be compared with similar compounds, such as:
2-[(4-Methoxyphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole: This compound has a methoxy group instead of an ethyl group, which can affect its chemical properties and reactivity.
2-[(4-Chlorophenoxy)methyl]-5-methyl-1H-1,3-benzodiazole: The presence of a chlorine atom can enhance the compound’s reactivity in certain substitution reactions.
2-[(4-Bromophenoxy)methyl]-5-methyl-1H-1,3-benzodiazole: Similar to the chlorinated derivative, the brominated compound may exhibit different reactivity and properties due to the presence of the bromine atom.
Properties
Molecular Formula |
C17H18N2O |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
2-[(4-ethylphenoxy)methyl]-6-methyl-1H-benzimidazole |
InChI |
InChI=1S/C17H18N2O/c1-3-13-5-7-14(8-6-13)20-11-17-18-15-9-4-12(2)10-16(15)19-17/h4-10H,3,11H2,1-2H3,(H,18,19) |
InChI Key |
SYTNXUSHSHWNNE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=NC3=C(N2)C=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(2,3-dimethylphenoxy)propanamide](/img/structure/B11344133.png)
![N-Sec-butyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide](/img/structure/B11344139.png)
![6-Fluoro-2-[1-[2-(2-propen-1-yl)phenoxy]ethyl]-1H-benzimidazole](/img/structure/B11344142.png)


![N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-(3-methylphenoxy)acetamide](/img/structure/B11344165.png)

![6-fluoro-4-oxo-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)-4H-chromene-2-carboxamide](/img/structure/B11344180.png)
![(5Z)-5-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-ylidene]-3-(4-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11344193.png)


![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-phenylacetamide](/img/structure/B11344223.png)

![5-fluoro-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11344230.png)
